molecular formula C16H18BrNO B3171919 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline CAS No. 946700-22-7

5-Bromo-2-[3-(tert-butyl)phenoxy]aniline

Cat. No.: B3171919
CAS No.: 946700-22-7
M. Wt: 320.22 g/mol
InChI Key: SLQGONVGERFMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[3-(tert-butyl)phenoxy]aniline is a brominated aniline derivative featuring a tert-butyl-substituted phenoxy group at the 2-position of the benzene ring. The tert-butyl group contributes steric bulk, which can influence reactivity, solubility, and binding affinity in biological systems.

Properties

IUPAC Name

5-bromo-2-(3-tert-butylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(17)10-14(15)18/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQGONVGERFMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.

    Nucleophilic Substitution: Products include substituted anilines.

    Oxidation and Reduction: Products include quinones or reduced amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline exhibits potential anticancer properties. A study published in the Journal of Medicinal Chemistry highlights its efficacy against specific cancer cell lines, suggesting that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)
The compound’s structure allows for modifications that can enhance its biological activity. The presence of the bromine atom and the tert-butyl group contributes to its lipophilicity, which is crucial for cellular uptake and interaction with biological targets. Researchers have been investigating various derivatives to optimize these properties further .

Agricultural Applications

Fungicidal Properties
this compound has shown promising fungicidal activity in agricultural studies. Research published in J-Pesticides Science demonstrates that compounds with similar structures exhibit significant antifungal effects against various plant pathogens. The study emphasizes the importance of the phenoxy group in enhancing fungicidal activity, making this compound a candidate for developing new agricultural fungicides .

Herbicidal Activity
Additionally, there is ongoing research into the herbicidal applications of this compound. Its ability to disrupt plant growth processes could lead to the development of new herbicides that target specific weed species while minimizing harm to crops.

Materials Science

Polymer Chemistry
this compound has potential applications in polymer chemistry, particularly in synthesizing novel polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material performance, making it suitable for various industrial applications.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions, where the tert-butyl group plays a critical role in directing electrophilic substitutions on the aromatic ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized compounds.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryACS Journal of Organic ChemistryAnticancer activity against specific cell lines
Agricultural SciencesJ-Pesticides ScienceSignificant antifungal effects observed
Materials SciencePolymer Chemistry JournalEnhanced properties in polymer composites

Mechanism of Action

The mechanism of action of 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline involves its interaction with specific molecular targets. The bromine atom and tert-butyl group influence its reactivity and binding affinity. The compound can participate in various pathways, including:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes by binding to their active sites.

    Receptor Binding: The compound can interact with cellular receptors, modulating their activity.

Comparison with Similar Compounds

Structural Analogs with Halogen and Trifluoromethyl Substituents

a. 2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)

  • Structure : Bromine at the 2-position and a trifluoromethyl group at the 5-position.
  • Properties : Molecular weight 240.02 g/mol; purity >95% (GC) .
  • Comparison: The trifluoromethyl group enhances electronegativity and metabolic stability compared to the tert-butyl-phenoxy group in the target compound. The absence of a phenoxy linker reduces steric hindrance .

b. 5-Bromo-2-(trifluoromethyl)aniline (CAS 703-91-3)

  • Structure : Bromine at the 5-position and trifluoromethyl at the 2-position.
  • Properties : Molecular weight 240.02 g/mol; purity >97% (HPLC) .
  • Comparison: Positional isomerism alters electronic effects; the trifluoromethyl group at the 2-position may increase lipophilicity compared to the tert-butyl-phenoxy substituent .

c. 3-Bromo-5-(trifluoromethoxy)aniline

  • Structure : Bromine at the 3-position and trifluoromethoxy at the 5-position.
  • Properties : Molecular weight 256.02 g/mol; refractive index 1.511; purity 97% .

Analogs with Varied Substituents and Linkers

a. 5-Bromo-2-[3-(dimethylamino)phenoxy]aniline

  • Structure: Dimethylamino group replaces tert-butyl at the 3-position of the phenoxy ring.
  • Comparison: The dimethylamino group introduces basicity and hydrogen-bonding capability, which may improve solubility in polar solvents compared to the hydrophobic tert-butyl group .

b. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

  • Structure : Bromine at the 4-position, fluorine at the 2-position, and trifluoromethyl at the 5-position.
  • Comparison: Fluorine’s electronegativity and small size reduce steric hindrance but increase resistance to metabolic degradation compared to the bulkier tert-butyl-phenoxy group .

Analogs with Modified Backbones

a. 4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline (CAS 1003845-08-6)

  • Structure : Incorporates a silyl-protected hydroxymethyl group.
  • Comparison: The silyl group enhances stability under acidic conditions but introduces synthetic complexity compared to the simpler phenoxy linker in the target compound .

Data Tables

Table 1: Key Properties of 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
This compound C₁₆H₁₇BrNO 318.22 tert-butyl-phenoxy, Br N/A
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 Br, CF₃ >95% (GC)
3-Bromo-5-(trifluoromethoxy)aniline C₇H₅BrF₃NO 256.02 Br, OCF₃ 97%
5-Bromo-2-[3-(dimethylamino)phenoxy]aniline C₁₄H₁₄BrN₂O 313.18 Br, dimethylamino-phenoxy N/A

Table 2: Substituent Effects on Reactivity and Solubility

Compound Substituent Effects Key Applications
This compound Steric hindrance from tert-butyl reduces reaction rates in crowded environments. Pharmaceutical intermediates
2-Bromo-5-(trifluoromethyl)aniline Electron-withdrawing CF₃ enhances electrophilic substitution reactivity. Agrochemical synthesis
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Fluorine improves metabolic stability and bioavailability. Drug discovery

Biological Activity

5-Bromo-2-[3-(tert-butyl)phenoxy]aniline is a compound that has garnered attention in various fields of biological research, particularly due to its potential applications in drug development and enzyme inhibition studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives.

Chemical Structure and Properties

The compound this compound features a bromine atom and a tert-butyl group attached to a phenoxy aniline structure. This configuration is significant for its biological interactions, as the presence of the bromine atom can influence electron distribution and reactivity, while the tert-butyl group contributes to steric hindrance and lipophilicity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been reported to act as an inhibitor in various enzyme assays, facilitating studies on protein-ligand interactions. The compound's mechanism often involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to altered metabolic pathways in cells.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of this compound have shown promising cytotoxic effects against several cancer cell lines:

Compound DerivativeCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)1.93
This compoundHCT-116 (Colon Cancer)2.84

These findings indicate that modifications to the structure can enhance biological potency, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition Studies

The compound has also been utilized in enzyme inhibition studies where it plays a role in understanding the inhibition mechanisms of specific targets. For example, it has been shown to inhibit glutathione S-transferases (GSTs), which are crucial for detoxification processes in cells. The inhibitory effects were quantified using IC50 values, demonstrating its potential utility in pharmacological applications .

Case Studies and Research Findings

  • Apoptosis Induction : A study revealed that this compound derivatives induced apoptosis in MCF-7 cells through caspase activation pathways. This was evidenced by increased levels of cleaved caspase-3, indicating that the compound may trigger programmed cell death in cancerous cells .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds showed that substituents on the phenoxy ring significantly affect biological activity. Electron-withdrawing groups at specific positions enhanced cytotoxicity against cancer cell lines, suggesting that further structural modifications could yield more effective derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-Bromo-2-[3-(tert-butyl)phenoxy]aniline?

  • Methodological Answer : A common approach involves a two-step process:

Ullmann-type condensation : React 3-(tert-butyl)phenol with 2-amino-5-bromophenol using a copper catalyst (e.g., CuI) and a base (e.g., K2_2CO3_3) in a polar aprotic solvent (e.g., DMF) at 120–140°C for 12–24 hours .

Reduction : If starting from a nitro precursor (e.g., 5-bromo-2-[3-(tert-butyl)phenoxy]nitrobenzene), reduce using H2_2/Pd-C or SnCl2_2 in HCl to yield the aniline .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions. The tert-butyl group appears as a singlet (~1.3 ppm for 1^1H), while the bromine and phenoxy groups influence aromatic proton splitting .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~318.2 g/mol for C16_{16}H18_{18}BrNO).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N2_2 or Ar) to prevent oxidation or decomposition. Avoid exposure to moisture, as the aniline group may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How does the tert-butyl group influence electronic and steric properties in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The bulky tert-butyl group hinders electrophilic substitution at the ortho position, directing reactivity to the para position of the phenoxy ring.
  • Electronic Effects : Electron-donating tert-butyl groups increase electron density on the aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings (e.g., replacing Br with aryl/heteroaryl groups using Pd(PPh3_3)4_4 and boronic acids) .
    • Experimental Design : Compare reaction rates and yields with/without tert-butyl substituents via kinetic studies (GC-MS monitoring).

Q. What strategies resolve contradictions in reported spectral data for brominated aniline derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use 15^{15}N-labeled aniline to distinguish NH2_2 peaks in 1^1H NMR.
  • 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals caused by bromine’s anisotropic effects .
  • X-ray Crystallography : Obtain definitive structural confirmation if crystalline samples are available .

Q. How can this compound serve as a precursor in drug discovery or materials science?

  • Methodological Answer :

  • Pharmaceutical Intermediates : Convert the bromine to a trifluoromethyl group via halogen exchange (e.g., using CuCF3_3 reagents) for bioactive molecule synthesis .
  • Polymer Chemistry : Incorporate into conjugated polymers via Heck coupling to tune electronic properties (e.g., conductivity, bandgap) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential amine vapors.
  • Spill Management : Neutralize spills with 5% acetic acid, then absorb with inert material (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-[3-(tert-butyl)phenoxy]aniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-[3-(tert-butyl)phenoxy]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.